N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Overview
Description
N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as MPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it has been reported to inhibit the activity of enzymes such as xanthine oxidase and myeloperoxidase, which are involved in the inflammatory response. This compound has also been reported to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to have anti-inflammatory and antioxidant effects. It has also been reported to reduce lipid peroxidation and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its low toxicity. This compound has been reported to have low acute toxicity and does not cause significant changes in body weight or organ weight. Another advantage is its stability in various conditions. This compound has been reported to be stable in acidic and basic conditions and at high temperatures. One limitation is its solubility in water. This compound is poorly soluble in water, which can limit its use in aqueous solutions.
Future Directions
There are several future directions for N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. In the field of medicine, this compound could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. In the field of agriculture, this compound could be studied for its potential use as a herbicide and insecticide. In the field of material science, this compound could be studied for its potential use as a corrosion inhibitor in different applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its anti-inflammatory and antioxidant properties. This compound has advantages such as low toxicity and stability in various conditions, but also has limitations such as poor solubility in water. Further studies are needed to fully understand the potential applications of this compound in different fields.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in various fields. In the field of medicine, this compound has been reported to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In the field of agriculture, this compound has been studied for its potential use as a plant growth regulator and as a fungicide. In the field of material science, this compound has been studied for its potential use as a corrosion inhibitor.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16-7-6-11(15-16)14-12(18)13-9-4-3-5-10(8-9)17-2/h3-8H,1-2H3,(H2,13,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNFDBBWFJBQAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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